molecular formula C19H13N3OS2 B2657534 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide CAS No. 477327-05-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide

Cat. No. B2657534
CAS RN: 477327-05-2
M. Wt: 363.45
InChI Key: PCTLQVFMBXSYJF-ZHACJKMWSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” and other benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data . The structure-activity relationships of these derivatives have also been discussed, along with molecular docking studies of selected compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of this compound are not detailed in the sources available.

Scientific Research Applications

Future Directions

The future directions for the research and development of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” and other benzothiazole derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and detailed investigation of their mechanisms of action. Further studies could also focus on their potential applications in the treatment of various diseases, such as tuberculosis and inflammatory conditions .

properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-12H,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLQVFMBXSYJF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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